

2-Bromo-3,5-dichloroaniline chemical structure and CAS number

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Compound of Interest

Compound Name: 2-Bromo-3,5-dichloroaniline

Cat. No.: B567108

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An In-Depth Technical Guide to 2-Bromo-3,5-dichloroaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for **2-Bromo-3,5-dichloroaniline** is limited. This guide provides a comprehensive overview based on established principles of organic chemistry and data from structurally related compounds. The proposed synthesis and experimental protocols are illustrative and require laboratory validation for this specific molecule.

Introduction

2-Bromo-3,5-dichloroaniline is a halogenated aromatic amine with the chemical structure and identifying information detailed below. Halogenated anilines are a significant class of compounds in organic synthesis, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The specific arrangement of one bromine and two chlorine atoms on the aniline ring suggests its utility as a building block for creating complex molecular architectures with potential biological activity. Due to the limited specific data for this isomer, this guide leverages information on related compounds to provide a foundational understanding for researchers.

Chemical Structure:

 Chemical Structure of 2-Bromo-3,5-dichloroaniline

CAS Number: 1211214-30-0

Physicochemical Properties

Precise experimental data for **2-Bromo-3,5-dichloroaniline** is not readily available in the public domain. However, its properties can be estimated by comparing them with structurally similar compounds. The following table summarizes key physicochemical data for related bromo- and chloro-anilines to provide a comparative context.

Property	2-Bromo-5-chloroaniline[1][2][3]	4-Bromo-2,6-dichloroaniline [4][5][6]	3,5-Dichloroaniline[7][8][9]	2-Bromo-3,5-dichloroaniline (Predicted)
Molecular Formula	C ₆ H ₅ BrClN	C ₆ H ₄ BrCl ₂ N	C ₆ H ₅ Cl ₂ N	C ₆ H ₄ BrCl ₂ N
Molecular Weight (g/mol)	206.47	240.91	162.02	240.91
Appearance	White to Brown powder to lump	Solid, Crystals or powder	White to brown crystals or needle crystal	Likely a crystalline solid
Melting Point (°C)	38	83-89	46-53	Data not available
Boiling Point (°C)	128 °C / 7mmHg	Data not available	259-260 °C / 741 mmHg	Data not available
Solubility	Soluble in Methanol	Data not available	Insoluble in water; soluble in ethanol, ether	Likely soluble in organic solvents, sparingly soluble in water
pKa (Predicted)	1.48 ± 0.10	Data not available	Data not available	Data not available

Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for **2-Bromo-3,5-dichloroaniline** is not widely published, a plausible route can be devised based on general methods for the synthesis of polyhalogenated anilines. A common strategy involves the reduction of a corresponding nitroaromatic compound.

Proposed Synthesis of 2-Bromo-3,5-dichloroaniline

A potential synthetic pathway could start from 3,5-dichloroaniline, involving a regioselective bromination followed by purification. Another approach could be the reduction of a suitable nitro precursor, 1-bromo-2-nitro-3,5-dichlorobenzene.

General Experimental Protocol: Reduction of a Nitroaromatic Precursor

This protocol is a generalized procedure and would require optimization for the specific synthesis of **2-Bromo-3,5-dichloroaniline**.

- **Dissolution:** Dissolve the nitroaromatic precursor (e.g., 1-bromo-2-nitro-3,5-dichlorobenzene) in a suitable solvent such as ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- **Heating:** Gently heat the solution to a moderate temperature (e.g., 50-60 °C).
- **Reducing Agent Addition:** Prepare a solution of a reducing agent. A common system is ammonium formate in water. Add this solution slowly to the heated nitroaromatic solution.
- **Catalyst/Co-reductant Addition:** Carefully add a metal catalyst/co-reductant, such as zinc powder or iron powder, in small portions to control the exothermic reaction.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the metal catalyst.
- **Extraction:** Concentrate the filtrate under reduced pressure. Extract the resulting aqueous residue with an organic solvent like ethyl acetate or diethyl ether.

- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Application in Cross-Coupling Reactions: A General Protocol

Halogenated anilines are valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.^[10] The reactivity of the C-X bond generally follows the trend $I > Br > Cl$, making the bromo-substituent a likely site for initial reaction under controlled conditions.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl halide with a boronic acid and would need to be adapted and optimized for **2-Bromo-3,5-dichloroaniline**.

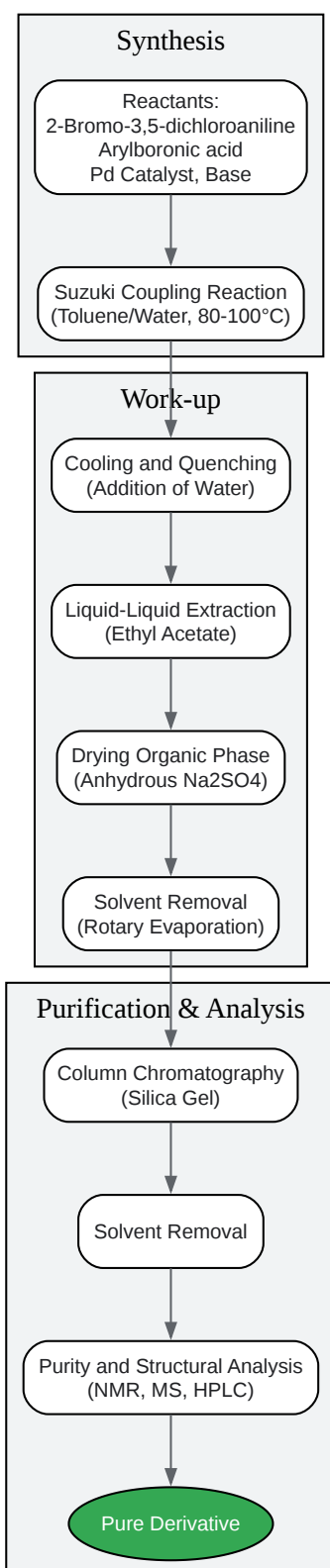
- Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine **2-Bromo-3,5-dichloroaniline** (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as $Pd(PPh_3)_4$ (0.02 mmol), and a base like potassium carbonate (2.0 mmol).
- Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).
- Reaction Conditions: Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir for the required time (e.g., 12-24 hours).
- Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
- Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water.
- Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by

column chromatography on silica gel to yield the desired biaryl product.

Visualizations

Hypothetical Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a derivative from **2-Bromo-3,5-dichloroaniline**, such as through a Suzuki coupling reaction.



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Caption: A generalized workflow for the synthesis and purification of a biaryl derivative from **2-Bromo-3,5-dichloroaniline** via a Suzuki coupling reaction.

Safety and Handling

Specific toxicology data for **2-Bromo-3,5-dichloroaniline** is not available. However, as a halogenated aniline, it should be handled with care, assuming it may be toxic and irritant. Standard laboratory safety precautions should be followed.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

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